molecular formula C21H19F3N6O2S B12211128 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide

Cat. No.: B12211128
M. Wt: 476.5 g/mol
InChI Key: ZEDRKIVDUJOAQF-UHFFFAOYSA-N
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Description

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide is a complex organic compound that features an indole moiety, a trifluoromethylphenyl group, and a tetrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The trifluoromethylphenyl group and the tetrazole ring are introduced through subsequent reactions, often involving nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of greener solvents, catalysts, and reaction conditions to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The trifluoromethylphenyl group and tetrazole ring may also contribute to the compound’s activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, which have diverse biological activities.

    Tetrazole Derivatives: Compounds containing the tetrazole ring, such as losartan and valsartan, which are used as antihypertensive agents.

    Trifluoromethylphenyl Derivatives: Compounds containing the trifluoromethylphenyl group, such as fluoxetine and celecoxib, which are used as antidepressants and anti-inflammatory agents, respectively.

Uniqueness

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide is unique due to its combination of the indole, trifluoromethylphenyl, and tetrazole moieties, which may confer distinct biological activities and properties not found in other compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H19F3N6O2S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C21H19F3N6O2S/c1-32-16-5-6-17-13(11-26-18(17)10-16)7-8-25-19(31)12-33-20-27-28-29-30(20)15-4-2-3-14(9-15)21(22,23)24/h2-6,9-11,26H,7-8,12H2,1H3,(H,25,31)

InChI Key

ZEDRKIVDUJOAQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CSC3=NN=NN3C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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